molecular formula C26H24N2O7S B2855756 methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 959525-82-7

methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2855756
CAS No.: 959525-82-7
M. Wt: 508.55
InChI Key: DAYBJDSHHHVHGK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-benzothiazine 1,1-dioxide family, characterized by a bicyclic core comprising a benzene ring fused to a thiazine ring with two sulfonyl oxygen atoms. The structural uniqueness of this derivative arises from its substituents: a 4-phenyl group at position 4 of the benzothiazine ring and a 2-(2,4-dimethoxyphenyl)amino-2-oxoethyl side chain at position 2.

Synthesis of such derivatives typically involves sulfonylation of anthranilic acid derivatives followed by cyclization. However, introducing substituents post-cyclization is challenging due to competing reaction centers, often leading to mixtures of isomers . The target compound’s synthesis likely employs pre-functionalized anthranilic acid precursors to ensure regioselectivity and purity, as described in analogous protocols .

Properties

IUPAC Name

methyl 2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O7S/c1-33-18-13-14-20(21(15-18)34-2)27-23(29)16-28-25(26(30)35-3)24(17-9-5-4-6-10-17)19-11-7-8-12-22(19)36(28,31)32/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYBJDSHHHVHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide is a complex organic compound belonging to the class of benzo[e][1,2]thiazines. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H24N2O7SC_{26}H_{24}N_{2}O_{7}S, with a molecular weight of 508.55 g/mol. The structural characteristics include a thiazine ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC26H24N2O7S
Molecular Weight508.55 g/mol
IUPAC NameMethyl 2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
CAS Number959525-82-7

Antitumor Activity

Research indicates that compounds containing thiazine structures often exhibit significant antitumor properties. A study highlighted that derivatives of thiazine showed cytotoxic effects against various cancer cell lines. For example, compounds similar to methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine demonstrated IC50 values below 5 µg/mL against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

Anticonvulsant Activity

The thiazine moiety is also associated with anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications in the phenyl ring enhance anticonvulsant efficacy. Compounds structurally related to the target compound have shown effectiveness in reducing seizure activity in animal models .

Acetylcholinesterase Inhibition

Another significant biological activity of this compound is its potential as an acetylcholinesterase inhibitor. This property is particularly relevant for therapeutic strategies targeting Alzheimer's disease. Compounds with similar thiazine structures have been shown to inhibit acetylcholinesterase with IC50 values in the low micromolar range, suggesting potential for cognitive enhancement .

Study on Antitumor Effects

In a recent study published in MDPI, a series of thiazole-bearing compounds were synthesized and evaluated for their antiproliferative activity. The study found that specific substitutions on the thiazole ring significantly increased cytotoxicity against cancer cell lines . The incorporation of electron-donating groups like methoxy at certain positions was crucial for enhancing activity.

Acetylcholinesterase Inhibition Study

Another study focused on compounds similar to methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine found that these compounds exhibited potent acetylcholinesterase inhibition. The most effective compound showed an IC50 value of 2.7 µM, highlighting the therapeutic potential for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Key Structural/Functional Differences Biological/Physical Properties Reference
Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-OH, 2-Me Lack of 4-phenyl and 2-(aryl)amide groups; intramolecular H-bonding stabilizes the sofa conformation Anti-inflammatory (NSAID-like activity); shorter C–S bond (1.755 Å) due to conjugation
Methyl 2-allyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-OH, 2-allyl Allyl group introduces steric bulk; thiazine ring adopts a half-chair conformation Diminished H-bonding capacity; weaker intermolecular interactions
Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-OEt, 2-Me Ethoxy group enhances lipophilicity; π-π interactions (3.619 Å) stabilize crystal packing Potential hyperlipidemic activity; reduced hydrogen bonding at O4
N-[2-(Aminocarbonyl)phenyl]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide 4-OH, 2-Me, 3-carboxamide Carboxamide substituent enables dimerization via N–H···O bonds; sofa conformation Calpain I inhibition; antibacterial activity
Target Compound 4-Ph, 2-(2,4-dimethoxyphenyl)amide Bulky 4-phenyl and electron-rich 2,4-dimethoxyphenyl groups; extended conjugation Hypothesized enhanced receptor binding (e.g., COX-2 inhibition)

Crystallographic and Conformational Analysis

  • Thiazine Ring Geometry :

    • The target compound’s thiazine ring is expected to adopt a sofa conformation (as in ), with the sulfonyl group and C3 carboxylate contributing to planarity.
    • Substituents at position 2 (e.g., allyl, methyl, aryl) significantly influence ring puckering. For example, allyl groups induce a half-chair conformation due to steric strain , while methyl groups favor a sofa conformation .
  • Hydrogen Bonding and Packing :

    • The 2-(2,4-dimethoxyphenyl)amide group in the target compound may engage in intramolecular H-bonding (O–H···O or N–H···O), analogous to the six-membered H-bond ring observed in .
    • Intermolecular interactions (e.g., π-π stacking of the 4-phenyl group) could enhance thermal stability, similar to ethoxy-substituted derivatives .

Electronic and Reactivity Trends

  • Methoxy groups on the 2,4-dimethoxyphenylamide moiety enhance electron density, favoring interactions with biological targets (e.g., COX-2’s hydrophobic pocket).
  • Synthetic Challenges :

    • Compared to simpler analogues (e.g., ), the target compound’s synthesis may require rigorous purification to isolate the desired regioisomer, given the competing reactivity of multiple substituents .

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